molecular formula C22H26ClN3O3 B145038 Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- CAS No. 139193-93-4

Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-

Cat. No. B145038
M. Wt: 415.9 g/mol
InChI Key: AOGUVZWIFWLRNV-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-, also known as Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-, is a useful research compound. Its molecular formula is C22H26ClN3O3 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

5-[(E)-2-[2-[2-[4-(furan-2-yl)piperazin-1-yl]ethoxy]phenyl]ethenyl]-3-methyl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3.ClH/c1-18-17-20(28-23-18)9-8-19-5-2-3-6-21(19)26-16-14-24-10-12-25(13-11-24)22-7-4-15-27-22;/h2-9,15,17H,10-14,16H2,1H3;1H/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGUVZWIFWLRNV-HRNDJLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-

CAS RN

139193-93-4
Record name Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139193934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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